N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O5/c1-2-18-7-9-19(10-8-18)27(32)22-16-30(23-6-4-3-5-21(23)28(22)33)17-26(31)29-20-11-12-24-25(15-20)35-14-13-34-24/h3-12,15-16H,2,13-14,17H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKAEAVTTKSJJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that exhibits a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features:
- Molecular Weight : 433.49 g/mol
- IUPAC Name : this compound
- CAS Number : Not specified in the provided data.
Anticancer Activity
Research indicates that compounds similar to N-(2,3-dihydro-1,4-benzodioxin) exhibit significant anticancer properties. For instance, derivatives of benzodioxin have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Similar compounds in its class have demonstrated effectiveness against bacterial strains and fungi. Studies show that modifications in the benzodioxin structure can enhance antibacterial potency .
Anti-inflammatory Effects
The anti-inflammatory effects of related compounds have been documented. These compounds often inhibit pro-inflammatory cytokines and pathways, suggesting that N-(2,3-dihydro-1,4-benzodioxin) may also possess similar properties .
The biological activity of N-(2,3-dihydro-1,4-benzodioxin) can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It has been observed to trigger apoptotic pathways in cancer cells.
- Modulation of Signaling Pathways : The compound could influence various signaling pathways associated with inflammation and cell survival.
Study 1: Anticancer Activity
A study conducted on a series of quinoline derivatives found that those incorporating a benzodioxin moiety exhibited enhanced cytotoxicity against breast cancer cells. The mechanism was linked to the induction of apoptosis mediated by caspase activation .
Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial properties of benzodioxin derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the side chains significantly increased antibacterial activity .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of Compound A can be contextualized by comparing it with analogs sharing key structural motifs, such as:
- 1,4-dihydroquinolin-4-one derivatives with varied acyl or sulfonyl substituents.
- Acetamide-linked benzodioxin/benzodioxole systems with modified aromatic or heteroaromatic groups.
Structural and Functional Group Analysis
Table 1: Key Structural Features and Hypothesized Effects
| Compound Name / ID | Core Structure | Substituents | Hypothesized Impact on Activity | References |
|---|---|---|---|---|
| Compound A | 1,4-dihydroquinolin-4-one | 3-(4-ethylbenzoyl), N-linked 2,3-dihydro-1,4-benzodioxin | Enhanced lipophilicity (ethyl group) for membrane permeability; benzodioxin improves stability | |
| N-(3,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide | 1,4-dihydroquinolin-4-one | 3-(4-ethoxybenzoyl), 6-fluoro, N-linked 3,4-dimethoxyphenyl | Fluoro increases target binding affinity; ethoxy enhances solubility vs. ethyl | |
| 2-[3-(4-chlorobenzenesulfonyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(3-methoxypropyl)acetamide | 1,4-dihydroquinolin-4-one | 3-(4-chlorobenzenesulfonyl), 6-methoxy, N-linked methoxypropyl | Sulfonyl group introduces polar interactions; methoxypropyl improves solubility | |
| 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide | Benzodioxin-acetamide | 4-chlorobenzenesulfonyl, 3,5-dimethylphenyl | Sulfonamide group enhances antimicrobial activity; dimethylphenyl reduces hemolysis | |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide | Thienopyrimidine | 5,6-dimethylthienopyrimidinyl, benzodioxin | Thienopyrimidine may confer kinase inhibition potential |
Key Observations:
6-Fluoro substitution () is associated with increased target affinity in fluorinated quinolones, a feature absent in Compound A .
Acetamide Linker Modifications :
- N-linked benzodioxin (Compound A) vs. methoxypropyl (): The benzodioxin ring may enhance metabolic stability, while methoxypropyl improves aqueous solubility .
- Sulfonamide vs. Benzoyl : Sulfonamide-containing analogs () exhibit stronger antimicrobial activity but may increase hemolytic risk compared to benzoyl derivatives .
Biological Activity Trends :
- Antimicrobial Efficacy: Compounds with 4-chlorobenzenesulfonyl () or 3,5-dimethylphenyl () groups show superior antibacterial activity, suggesting that electron-withdrawing substituents enhance target inhibition .
- Low Hemolysis: Bulky substituents (e.g., 3,5-dimethylphenyl in ) reduce hemolytic activity, a critical factor for therapeutic safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
